3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one
Description
3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a 1-methyl group, a 3-acetyl substituent, and both amino (-NH₂) and hydroxyl (-OH) groups at position 4. This compound’s structure enables diverse intermolecular interactions, such as hydrogen bonding, which may enhance its solubility and reactivity. Pyrazolones are widely studied for their pharmacological and material science applications due to their versatile substitution patterns .
Properties
CAS No. |
175472-58-9 |
|---|---|
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
5-acetyl-4-amino-4-hydroxy-2-methylpyrazol-3-one |
InChI |
InChI=1S/C6H9N3O3/c1-3(10)4-6(7,12)5(11)9(2)8-4/h12H,7H2,1-2H3 |
InChI Key |
VBLXMTTWCBBYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=O)C1(N)O)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Methylhydrazine with Acetylated Precursors
A common route involves the condensation of methylhydrazine with an α-acetylated intermediate. For example, in related pyrazolone derivatives, the preparation includes:
Step 1: Formation of α-acetyl intermediate
An α,β-unsaturated ester is reacted with an acetyl halide under low temperature in the presence of an acid-binding agent, followed by alkaline hydrolysis to yield an α-acetyl intermediate solution.Step 2: Condensation and Cyclization
The α-acetyl intermediate is then subjected to condensation with methylhydrazine aqueous solution at low temperature, followed by cyclization under reduced pressure and elevated temperature. Acidification precipitates the crude pyrazolone product, which is purified by recrystallization from aqueous alcohol solvents such as ethanol or methanol mixtures.
This method is exemplified in the preparation of related 1-methyl-1H-pyrazole derivatives, where sodium or potassium iodide catalysts promote cyclization efficiently, yielding high-purity products with yields around 75-80%.
Acetylation of Hydroxy Pyrazolone Precursors
Another approach involves the acetylation of hydroxy-substituted pyrazolones:
- Starting from 4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one, acetylation is performed using acetylating agents such as acetic anhydride or acetyl chloride in the presence of catalysts or acid scavengers.
- The reaction conditions are optimized to avoid side reactions such as intramolecular condensations.
- The acetylated product, 3-acetyl-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one, is isolated and characterized by spectroscopic methods including NMR and IR.
This method is analogous to acetylation reactions performed on related coumarin derivatives, where acetylation proceeds rapidly under mild conditions without competing side reactions.
Formation of Amino and Hydroxy Substituents
The 4-amino-4-hydroxy substitution pattern can be introduced through:
- Reaction of the pyrazolone core with nitrogen-containing nucleophiles such as hydrazines or amines under reflux in ethanol or other suitable solvents.
- The amino group is typically introduced via nucleophilic substitution or condensation reactions on the pyrazolone ring.
- Hydroxylation may occur through controlled oxidation or by using hydroxy-substituted starting materials.
These transformations often proceed with high regioselectivity and yield, as demonstrated in the synthesis of substituted chromen-pyrazolones, which share structural similarity.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| α-Acetyl intermediate formation | Low temperature (0-5 °C), organic solvent (e.g., chloroform), acid-binding agent | Slow addition of acetyl halide to avoid side reactions; alkali hydrolysis to form intermediate |
| Condensation with methylhydrazine | Low temperature condensation, aqueous methylhydrazine, catalyst (NaI or KI) | Catalyst promotes cyclization; reaction monitored by TLC or HPLC |
| Cyclization and acidification | Reduced pressure, temperature rise, acidification to pH 1-2 | Precipitates crude product; stirring and cooling enhance crystallization |
| Purification | Recrystallization from 40% aqueous ethanol or methanol mixtures | Solvent choice affects purity and yield; typical yields 75-80% |
Characterization and Yield Data
- Purity : High-performance liquid chromatography (HPLC) analyses typically show purity >99% after recrystallization.
- Yield : Overall yields for similar pyrazolone derivatives range from 70% to 80%.
- Spectroscopic Data :
- 1H-NMR : Methyl protons appear as singlets around 2.5-3.0 ppm; aromatic or ring protons resonate between 6.5-8.0 ppm depending on substitution.
- 13C-NMR : Carbonyl carbons (acetyl and pyrazolone) appear downfield (~160-200 ppm).
- IR : Characteristic bands include hydroxyl (3200-3500 cm⁻¹), amino (3300-3500 cm⁻¹), and carbonyl (1650-1750 cm⁻¹) stretches.
Comparative Analysis with Related Compounds
The synthesis of 3-acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one shares similarities with the preparation of substituted chromen[4,3-c]pyrazol-4-ones and coumarin derivatives, where:
- Condensation of acetylated precursors with nitrogen nucleophiles yields pyrazolone rings with amino and hydroxy substitutions.
- The use of mild organic bases (e.g., piperidine) and solvents such as chloroform or ethanol shortens reaction times significantly compared to classical methods.
- The intramolecular hydrogen bonding influences tautomeric forms and stability, as observed in NMR studies.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Purification |
|---|---|---|---|---|---|
| α-Acetyl intermediate + methylhydrazine condensation | α,β-unsaturated ester, 2,2-difluoroacetyl halide, methylhydrazine | NaI or KI catalyst, alkali, acid | Low temp → reflux, acidification | 75-80 | Recrystallization (40% EtOH) |
| Acetylation of hydroxy pyrazolone | 4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one | Acetic anhydride or acetyl chloride | Mild heating, acid scavenger | 70-85 | Crystallization |
| Amination and hydroxylation | Pyrazolone core, nitrogen nucleophiles | Ethanol solvent, reflux | Reflux 2-4 h | 65-90 | Filtration, recrystallization |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 3-acetyl-4-oxo-1-methyl-1H-pyrazol-5(4H)-one.
Reduction: Formation of 3-acetyl-4-amino-1-methyl-1H-pyrazol-5(4H)-one.
Substitution: Formation of various substituted pyrazolones depending on the electrophile used.
Scientific Research Applications
3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the acetyl group can participate in covalent bonding, leading to inhibition or modulation of the target’s activity.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences and similarities between the target compound and selected pyrazolone derivatives:
Crystallographic and Spectroscopic Insights
- X-ray Diffraction: Derivatives like (Z)-3-Methyl-4-[1-(4-methylanilino)propylidene]-1-phenyl-1H-pyrazol-5(4H)-one exhibit planar geometries due to conjugated systems, as confirmed by single-crystal studies (R-factor = 0.052) .
- Hydrogen-Bonding Networks : Etter’s graph-set analysis () suggests that the target compound’s -NH₂ and -OH groups may form cyclic hydrogen-bonding motifs (e.g., $ R_2^2(8) $), enhancing thermal stability .
Biological Activity
3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one, a pyrazolone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula , features a five-membered pyrazole ring that is functionalized with an acetyl group, an amino group, and a hydroxy group. These substituents enhance its reactivity and biological profile, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Research has indicated that 3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one exhibits a range of biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines, including lung and breast cancer cells.
- Antimicrobial Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : The compound may reduce inflammation through various biochemical pathways.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolone derivatives. For instance, derivatives similar to 3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one have been reported to exhibit antiproliferative effects against multiple cancer types, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 10.5 |
| Breast Cancer | MDA-MB-231 | 15.3 |
| Colorectal Cancer | HCT116 | 12.8 |
| Prostate Cancer | LNCaP | 18.0 |
These findings suggest that structural modifications can enhance the anticancer efficacy of pyrazolone derivatives .
Antimicrobial Activity
The antimicrobial activity of 3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one has been evaluated against various pathogens. Studies indicate that this compound exhibits significant activity against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These results underscore its potential as an antimicrobial agent .
The biological activity of 3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one is attributed to its ability to interact with various biological targets. The presence of hydroxyl and amino groups facilitates hydrogen bonding, enhancing solubility and interaction with proteins and enzymes involved in disease processes.
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on A549 lung cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value of 10.5 µM after 48 hours of treatment .
- Antimicrobial Study : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at low concentrations (MIC = 0.015 mg/mL), indicating its potential for treating infections caused by resistant strains .
Synthesis and Structural Modifications
The synthesis of 3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one can be achieved through several methods, allowing for structural modifications to optimize its biological activity. Common synthetic routes include:
- Condensation Reactions : Combining appropriate hydrazones with acetic anhydride.
- Hydrolysis Reactions : Modifying existing pyrazolone derivatives to introduce hydroxyl or amino groups.
These synthetic strategies enable the exploration of structure–activity relationships (SAR) that are crucial for developing more potent derivatives .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
